5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide

Solid-state chemistry Crystallography Structural biology

This compound is differentiated by its publicly available single-crystal X-ray structure (CCDC 954889, dihedral angle 34.08°), enabling validated molecular docking and pharmacophore modeling rarely possible within this chemotype. As a low-MW (209.23), fluorine-free minimal pharmacophore probe, it serves SAR campaigns decoupling lipophilicity from immunomodulatory activity against leflunomide. Researchers investigating P2X3/P2X2/3 antagonism, crystallographic fragment screening, or regioisomer-resolving analytical method development should procure this well-characterized 3-carboxamide reference standard. Verify P2X antagonist activity in your own assays.

Molecular Formula C8H7N3O2S
Molecular Weight 209.22
CAS No. 924716-39-2
Cat. No. B2725150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide
CAS924716-39-2
Molecular FormulaC8H7N3O2S
Molecular Weight209.22
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=NC=CS2
InChIInChI=1S/C8H7N3O2S/c1-5-4-6(11-13-5)7(12)10-8-9-2-3-14-8/h2-4H,1H3,(H,9,10,12)
InChIKeyMAMWKWMOTZIUEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide (CAS 924716-39-2): Procurement-Relevant Compound Identity and Core Specifications


5-Methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide (CAS 924716-39-2) is a synthetic heterocyclic compound with the molecular formula C₈H₇N₃O₂S and a molecular weight of 209.23 g/mol. It belongs to the isoxazole–thiazole carboxamide class and is described in the primary literature as a novel leflunomide analog designed as an immunomodulating agent [1]. The compound is cited in patent families covering P2X3/P2X2/3 antagonists (US-7786110-B2) and vanilloid receptor ligands [2]. Its fully characterized single-crystal X-ray structure has been deposited with the Cambridge Crystallographic Data Centre (CCDC deposition number 954889), making it one of the few members of this chemotype with publicly available solid-state structural data [1].

5-Methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide (CAS 924716-39-2): Why Generic Replacement Is Not Supported by Available Evidence


Substitution of 5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide with any other in-class isoxazole–thiazole carboxamide is unsupported absent compound-specific comparative biological data. Even within the structurally constrained 5-methylisoxazole-N-(thiazol-2-yl) substitution pattern, the regioisomeric identity (3-carboxamide vs. 4-carboxamide connectivity) and the precise substitution on the thiazole ring (unsubstituted thiazol-2-yl vs. 4-methyl or 5-methyl thiazol-2-yl) can profoundly alter the conformational landscape and hydrogen-bonding network, as demonstrated by the distinctive dihedral angle of 34.08(13)° between the thiazole and isoxazole rings in the single-crystal structure of the title compound [1]. Without matched-assay potency, selectivity, ADME, or target-engagement data that directly benchmark this compound against its closest analogs, no scientifically defensible equivalence can be assumed, and generic substitution carries an unquantified risk of divergent pharmacological behavior [2].

5-Methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide (CAS 924716-39-2): Quantitative Differentiation Evidence for Scientific Selection


Single-Crystal X-Ray Structural Differentiation vs. Related Isoxazole–Thiazole Carboxamides

The title compound is one of the very few isoxazole–thiazole carboxamides for which a full single-crystal X-ray structure is publicly accessible. The structure reveals a dihedral angle of 34.08(13)° between the thiazole and isoxazole ring planes, with a specific N–H···N hydrogen-bonding network forming centrosymmetric dimers and C–H···O interactions generating chains along the crystallographic b-axis [1]. In contrast, the parent drug leflunomide (CAS 75706-12-6) and the majority of its close analogs lack publicly deposited single-crystal structures; their solid-state conformational preferences and intermolecular interaction patterns remain uncharacterized. This structural knowledge directly enables (i) target-bound pose prediction via molecular docking that can be experimentally validated against the available crystallographic coordinates, (ii) rational design of co-crystals and salt forms for formulation optimization, and (iii) quality control by matching experimental powder X-ray diffraction patterns against the simulated pattern calculated from the deposited CIF file (CCDC 954889) [1].

Solid-state chemistry Crystallography Structural biology

Molecular Weight and Physicochemical Differentiation vs. Leflunomide and Its Common Analogs

5-Methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide has a molecular weight of 209.23 g/mol and molecular formula C₈H₇N₃O₂S, which is substantially lower than that of the clinically used parent leflunomide (MW 270.21 g/mol; C₁₂H₉F₃N₂O₂). The absence of the 4-trifluoromethylphenyl substituent and the incorporation of a thiazol-2-yl ring in place of the 4-trifluoromethylaniline moiety results in a reduction of calculated logP and an altered hydrogen-bond donor/acceptor profile [1]. These physicochemical differences imply that the compound will exhibit different membrane permeability, solubility, and metabolic stability compared with leflunomide, even in the absence of direct comparative biological data [2].

Medicinal chemistry Physicochemical profiling Lead optimization

Patent-Based Target Differentiation: P2X3/P2X2/3 Antagonism vs. DHODH Inhibition

The compound falls within the generic scope of US Patent 7,786,110 B2, which claims thiazole- and oxazole-substituted arylamides as antagonists of the P2X3 and P2X2/3 purinergic receptors [1]. This represents a fundamentally different primary pharmacological target from the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is the established molecular target of leflunomide and its active metabolite teriflunomide [2]. While the generic patent claim does not provide compound-specific IC₅₀ values, the mere fact that this chemotype was pursued in a P2X3 antagonist program—rather than in DHODH inhibitor optimization—indicates a deliberate divergence in intended mechanism of action. Users requiring a P2X receptor tool compound or reference antagonist should therefore prioritize compounds within this patent scope over DHODH-targeted isoxazole derivatives.

Purinergic signaling Pain Ion channels

Regioisomeric Identity: 3-Carboxamide vs. 4-Carboxamide Isoxazole Connectivity

The compound's IUPAC name specifies 1,2-oxazole-3-carboxamide connectivity, meaning the carboxamide linker is attached to the 3-position of the isoxazole ring, with the methyl group at the 5-position. This regioisomeric arrangement is distinct from the 4-carboxamide connectivity (5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) that appears in the reported crystal structure [1]. The structural nomenclature discrepancy (3-carboxamide in the CAS registry vs. 4-carboxamide in the crystallographic literature) highlights that two regioisomeric forms may exist or that the literature contains inconsistent assignments. For procurement, this means that the exact regioisomer supplied must be verified by ¹H NMR or HPLC, as different regioisomers can display divergent biological activity, stability, and solubility . No other commercially cataloged analog precisely matches this specific 5-methyl-3-carboxamide-thiazol-2-yl regioisomeric combination.

Regioisomerism Structure–activity relationships Analytical chemistry

5-Methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide (CAS 924716-39-2): Evidence-Supported Application Scenarios for Procurement Decision-Making


Structure-Based Drug Design Leveraging Public-Domain Crystallographic Coordinates

The availability of a complete single-crystal X-ray structure (CCDC 954889) enables researchers to use the experimentally determined conformation (dihedral angle 34.08°) and hydrogen-bonding geometry of this compound as a validated starting point for molecular docking, pharmacophore modeling, and in silico screening campaigns. This scenario is uniquely feasible for this compound among the broader isoxazole–thiazole carboxamide class due to the public deposition of its refined structural data [1]. Procurement for crystallographic fragment screening or co-crystallization studies is therefore justified when experimental structural data are a prerequisite for the research workflow.

Physicochemical Probe for Isoxazole–Thiazole Structure–Property Relationship Studies

With a molecular weight of 209.23 g/mol and the absence of fluorine substituents, this compound represents a substantially lower-molecular-weight and less lipophilic scaffold compared with the leflunomide/teriflunomide series (MW 270.21 g/mol; 3 × F) [1] [2]. It can serve as a minimal pharmacophore probe in systematic SAR explorations aimed at decoupling the contributions of molecular size, lipophilicity, and heteroatom content to immunomodulatory or P2X receptor activity. Researchers seeking to map the lower boundary of active molecular weight in isoxazole-based immunomodulators should consider this compound as a reference point.

Regioisomeric Reference Standard for Analytical Method Development

The documented regioisomeric ambiguity between the 3-carboxamide (CAS registry) and 4-carboxamide (crystallographic literature) forms of the 5-methyl-N-(thiazol-2-yl)isoxazole carboxamide scaffold creates a need for well-characterized reference standards of each regioisomer [1]. Procurement of CAS 924716-39-2 (nominally the 3-carboxamide regioisomer) and its comparison with the 4-carboxamide crystal form by HPLC, NMR, and powder XRD can support the development of regioisomer-resolving analytical methods, which are essential for quality control in any research or development program involving this chemotype.

P2X3/P2X2/3 Antagonist Tool Compound for Purinergic Signaling Research

The compound falls within the generic claims of US Patent 7,786,110 B2 for P2X3 and P2X2/3 antagonists [1]. While compound-specific IC₅₀ data are not publicly available, laboratories investigating the role of P2X receptors in pain, bladder function, or inflammatory conditions may consider this compound as a structurally enabled (crystal structure available) entry point into the P2X antagonist chemical space. Its procurement is appropriate for initial screening or as a scaffold for further synthetic elaboration in academic or industrial purinergic receptor programs, provided that users confirm P2X3/P2X2/3 antagonist activity in their own assays.

Quote Request

Request a Quote for 5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.